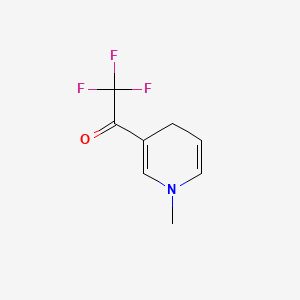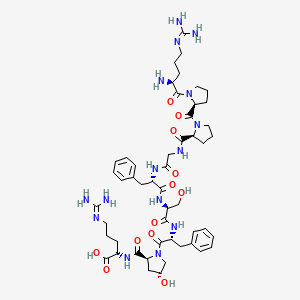
Galaxolidone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galaxolidone, also known as HHCB-lac, is a major transformation product of the commonly used synthetic musk galaxolide (HHCB) and is ubiquitous in the environment along with the parent compound . It is a synthetic musk with a clean sweet musky floral woody odor used in fragrances .
Molecular Structure Analysis
Galaxolidone has a molecular formula of C18H24O2 . Its average mass is 272.382 Da and its monoisotopic mass is 272.177643 Da .Chemical Reactions Analysis
Galaxolidone is a transformation product of the commonly used synthetic musk galaxolide (HHCB) and is ubiquitous in the environment along with the parent compound . The specific chemical reactions leading to this transformation are not detailed in the available resources.Physical And Chemical Properties Analysis
Galaxolidone is a mixture of isomers. It has chiral centers at carbon atom 4 and 7. The isomers are (4 R ,7 R ), (4 R ,7 S ), (4 S ,7 S) and (4 S, 7 R ). Galaxolidone has a molecular formula of C 18 H 26 O and a molecular weight of 258.4 g/mol .科学的研究の応用
Wastewater Treatment and Environmental Impact : Galaxolidone has been detected in wastewater treatment plant effluents and activated sludges. It's a biotransformation product of Galaxolide during biological treatment processes. Studies indicate that current wastewater treatment technologies are not very efficient in removing polycyclic musk fragrances like Galaxolidone, which may lead to environmental pollution (Tasselli & Guzzella, 2020); (Tasselli, Valenti, & Guzzella, 2021).
Analytical Methods for Detection : Various analytical methods have been developed for detecting Galaxolidone in water samples, emphasizing the need for accurate monitoring of this compound in environmental matrices (Vallecillos, Borrull, Sánchez, & Pocurull, 2015).
Health and Environmental Safety : Research on functionally improved and environmentally friendly derivatives of Galaxolide, like Galaxolidone, suggests a need for modifications to reduce their environmental impact and potential health concerns. This includes exploring derivatives with lower bio-toxicity, bio-accumulation ability, and mobility (Li, Gu, Chen, Zhu, & Zhang, 2021).
Exposure in Personal Care Products : Galaxolidone is present in various personal care products, and studies have evaluated the risk of human dermal exposure, especially in children. The concentration of Galaxolidone in these products varies significantly, indicating a potential risk of exposure (Correia, Cruz, Santos, & Alves, 2015).
Safety and Hazards
将来の方向性
The endocrine effects of HHCB and Galaxolidone were confirmed by Endocrine Disruptome, which calls for greater scrutiny of the potential effects of HHCB and Galaxolidone on human health . This suggests that future research could focus on further understanding the potential health impacts of these compounds.
特性
IUPAC Name |
4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMHPYRIXBRRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881089 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galaxolidone | |
CAS RN |
507442-49-1 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is there growing concern about galaxolidone in the environment?
A1: Galaxolidone is a transformation product of galaxolide, a synthetic musk fragrance widely used in personal care and household products. Both galaxolide and galaxolidone are persistent in the environment and have been detected in various matrices, including wastewater, surface water, sediment, and even biota. [, , , ]
Q2: How do the concentrations of galaxolidone and galaxolide compare in the environment?
A2: Studies have reported varying ratios of galaxolidone to galaxolide (HHCB-lac:HHCB) in different environmental media, ranging from 0.01 to 10. This suggests that the transformation of galaxolide to galaxolidone is influenced by environmental factors and can vary significantly across locations. []
Q3: What are the potential ecological risks of galaxolidone?
A3: Although research on galaxolidone's toxicity is still limited compared to galaxolide, some studies indicate potential endocrine-disrupting effects. [, ] A study utilizing the Endocrine Disruptome platform confirmed endocrine effects of both galaxolide and galaxolidone, highlighting the need for further investigation into their potential human health impacts. [] More research is crucial to fully understand the long-term ecological risks posed by galaxolidone.
Q4: How is galaxolidone being studied in the context of wastewater treatment?
A4: Researchers are investigating the removal of galaxolidone and other micropollutants during wastewater treatment processes. A study in Northern Italy investigated the removal, adsorption, and biodegradation of polycyclic musk fragrances, including galaxolidone, in a conventional activated sludge wastewater treatment plant. [] Understanding the fate of galaxolidone in these systems is essential for developing strategies to mitigate its release into the environment.
Q5: Can nontargeted analysis help us understand the occurrence and sources of galaxolidone?
A5: Yes, nontargeted analysis using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has proven valuable in identifying galaxolidone and other emerging contaminants in complex environmental samples. [, , , ] Combining suspect and nontarget screening with mass balance modeling can further elucidate the sources, fate, and transport of galaxolidone in aquatic systems. []
Q6: What are the implications of detecting galaxolidone in drinking water sources?
A6: The detection of galaxolidone in river water, a source of drinking water in certain regions, raises concerns about potential human exposure through drinking water consumption. [] While current treatment technologies may not efficiently remove these emerging contaminants, further research is needed to assess the effectiveness of advanced treatment processes in removing galaxolidone and similar micropollutants.
Q7: Are there any specific case studies that highlight the presence and behavior of galaxolidone in the environment?
A7: Yes, several studies have investigated galaxolidone in specific environmental settings. One study focused on identifying water constituents unique to septic tanks in South Florida, revealing galaxolidone as a potential tracer for septic tank effluent in the environment. [] Another study analyzed micropollutants in sewage sludge during composting and observed a decrease in galaxolidone concentrations, suggesting its degradation under thermophilic composting conditions. [] These case studies provide valuable insights into the transport, persistence, and potential degradation pathways of galaxolidone in different environmental compartments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B590752.png)


![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)
